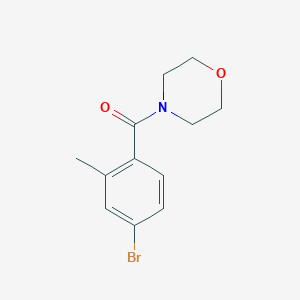

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-

Description

BenchChem offers high-quality Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9-8-10(13)2-3-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKGCWVHHBZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of (4-bromo-2-methylphenyl)(morpholino)methanone

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel chemical entity, Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- (hereafter referred to as Compound 1). This compound represents a versatile scaffold for drug discovery and chemical biology, incorporating the privileged morpholine heterocycle and a functionalized phenyl ring amenable to further chemical modification. We present a robust, step-by-step protocol for its synthesis via nucleophilic acyl substitution, followed by a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this or structurally related compounds as key intermediates in the synthesis of complex molecular architectures.

Introduction and Scientific Rationale

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1] When coupled with a substituted aromatic ring, such as the 4-bromo-2-methylphenyl group in Compound 1, the resulting molecule becomes a powerful building block. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups and the construction of extensive chemical libraries. The ortho-methyl group provides steric influence that can modulate the compound's conformation and interaction with biological targets.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen experimental design, ensuring a reproducible and well-understood process.

Synthesis Methodology

The synthesis of Compound 1 is achieved through a standard but highly efficient nucleophilic acyl substitution reaction. The core principle involves the reaction of a reactive carboxylic acid derivative, 4-bromo-2-methylbenzoyl chloride, with the secondary amine, morpholine.

Reaction Principle

The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion as the leaving group. A mild base, such as triethylamine, is employed to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Experimental Workflow Diagram

The overall process from starting materials to the purified final product is outlined below.

Caption: Synthesis workflow for (4-bromo-2-methylphenyl)(morpholino)methanone.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the amidation of benzoyl chlorides.[2]

Materials and Reagents:

-

Morpholine

-

4-bromo-2-methylbenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

Dissolve the mixture in anhydrous dichloromethane (approx. 10 mL per 10 mmol of the limiting reagent).

-

Cool the stirred solution to 0°C using an ice bath.

-

Dissolve 4-bromo-2-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is expected.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford Compound 1 as a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Compound 1 must be rigorously confirmed using a suite of analytical techniques.

General Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄BrNO₂ |

| Molecular Weight | 284.15 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | (4-bromo-2-methylphenyl)(morpholino)methanone |

Spectroscopic Data Summary

The following table summarizes the expected data from key spectroscopic analyses.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (δ ≈ 7.2-7.6 ppm), Morpholine protons (δ ≈ 3.4-3.8 ppm, broad multiplets), Methyl protons (δ ≈ 2.2-2.4 ppm, singlet). |

| ¹³C NMR | Carbonyl carbon (δ ≈ 169-171 ppm), Aromatic carbons (δ ≈ 125-140 ppm), Morpholine carbons (δ ≈ 42-49 ppm, 66-68 ppm), Methyl carbon (δ ≈ 18-22 ppm). |

| FT-IR (cm⁻¹) | ~1635-1650 cm⁻¹ (C=O, Amide I band, strong) , ~2850-2960 cm⁻¹ (C-H stretch), ~1590-1600 cm⁻¹ (C=C aromatic stretch), ~1230-1270 cm⁻¹ (C-N stretch). |

| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z ≈ 283 and [M+2]⁺ at m/z ≈ 285 in a ~1:1 ratio, characteristic of a monobrominated compound. Key fragment: [M - morpholine]⁺. |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for unambiguous structure elucidation. The ¹H NMR spectrum is expected to show three distinct regions. The downfield aromatic region will display signals corresponding to the three protons on the phenyl ring. Due to the substitution pattern, complex splitting may be observed. The morpholine ring protons typically appear as two broad, overlapping multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. A sharp singlet in the upfield region corresponds to the three protons of the methyl group. In the ¹³C NMR spectrum, the low-field signal around 170 ppm is characteristic of the amide carbonyl carbon. Multiple signals will be present in the aromatic region, and two distinct signals are expected for the two types of methylene carbons in the morpholine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic feature in the IR spectrum is the strong absorbance band for the amide carbonyl (C=O) group, expected around 1635-1650 cm⁻¹. The exact position can provide insight into the electronic environment of the amide. The presence of C-H stretches from the methyl and morpholine groups, as well as aromatic C=C stretching, further corroborates the structure.[3]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a molecule containing one bromine atom.

Safety Precautions

-

Acyl Chlorides: 4-bromo-2-methylbenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Amino-2-bromophenyl)(morpholino)methanone. Retrieved from [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

Sources

A Technical Guide to the Physicochemical Characterization of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone for Drug Discovery Applications

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[2][3] This guide provides an in-depth technical framework for the characterization of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone, a molecule incorporating a brominated aromatic ring and a morpholine moiety—scaffolds of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this paper serves as an expert-driven manual, detailing the authoritative protocols and scientific rationale required to generate a comprehensive physicochemical profile. We will explore the critical parameters of identity, lipophilicity, solubility, and solid-state properties, presenting not just the methods, but the causality behind experimental choices to ensure a robust and reliable dataset for advancing research and development.

Compound Identity and Structure

The initial and most critical step in any characterization workflow is the unambiguous confirmation of the molecule's identity and fundamental properties. (4-bromo-2-methylphenyl)-4-morpholinyl-methanone is a synthetic compound featuring a substituted benzoyl group attached to a morpholine ring. The presence of a halogen (bromine) and a lipophilic methyl group on the phenyl ring, combined with the polar morpholine amide, suggests a complex interplay of properties that will influence its behavior in both chemical and biological systems.

The foundational data for this compound are summarized below. These values are calculated based on its chemical structure, forming the basis for all subsequent experimental design.

| Property | Value | Source |

| IUPAC Name | (4-bromo-2-methylphenyl)(morpholin-4-yl)methanone | - |

| Molecular Formula | C₁₂H₁₄BrNO₂ | Calculated |

| Molecular Weight | 284.15 g/mol | Calculated |

| Chemical Structure |  | - |

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. This parameter is a cornerstone of drug design, as it heavily influences a molecule's ability to cross biological membranes, its binding affinity to target proteins, and its susceptibility to metabolic pathways.[1][3] Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity, while low lipophilicity may hinder membrane permeation and target engagement.[3][4]

Predicted Lipophilicity

While experimental determination is the gold standard, computational models provide a valuable preliminary estimate.

| Parameter | Predicted Value | Method |

| cLogP | 2.5 - 3.5 | Computational (e.g., ALOGPS, ChemDraw) |

Note: This is a predicted range. Experimental validation is mandatory.

Authoritative Protocol: LogP Determination by OECD 107 Shake-Flask Method

The shake-flask method is the globally recognized standard for direct LogP measurement, suitable for compounds with expected LogP values between -2 and 4.[5][6][7] Its primary advantage is that it is a direct measurement of partitioning at equilibrium.[5]

Causality Behind the Protocol: The core principle is to allow the analyte to reach a state of thermodynamic equilibrium between two pre-saturated, immiscible liquid phases. Using pre-saturated solvents (n-octanol saturated with water, and water saturated with n-octanol) is critical to prevent volume changes during the experiment that would alter the final concentration measurements.[8] Centrifugation ensures a clean separation of the two phases, which is crucial as micro-emulsions or contamination of the aqueous phase with octanol droplets can lead to a significant overestimation of the compound's concentration in water, thereby artificially lowering the measured LogP value.[7]

Step-by-Step Methodology:

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a large vessel. Shake vigorously for 24 hours at the experimental temperature (e.g., 25°C) and allow the layers to separate completely for at least 24 hours before use.[8]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in n-octanol at a concentration that ensures accurate detection in both phases.

-

Partitioning: In triplicate, combine the n-octanol stock solution with the saturated water phase in appropriate glass vessels with screw caps. Vary the volume ratios of the two phases (e.g., 1:1, 2:1, 1:2 octanol:water) to ensure the final LogP value is independent of the starting conditions.

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) on a mechanical shaker. The time required to reach equilibrium should be determined in preliminary experiments but is typically between 1-24 hours. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the vessels at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve a sharp separation between the octanol and aqueous layers.[7]

-

Sampling and Analysis: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases from each vessel.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). LogP is the base-10 logarithm of this value.

-

P = C_oct / C_aq

-

Log P = log₁₀(P) The final LogP is reported as the average of the triplicate determinations.

-

Experimental Workflow: Shake-Flask LogP Determination

Caption: Workflow for OECD 107 Shake-Flask LogP determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is arguably one of the most important physicochemical properties for orally administered drug candidates.[1] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor solubility is a major cause of low and variable bioavailability, leading to the failure of many promising compounds in development.[9]

Expected Solubility Profile

Given its structure—a crystalline solid with a relatively high predicted LogP—(4-bromo-2-methylphenyl)-4-morpholinyl-methanone is expected to have low aqueous solubility and high solubility in organic solvents like dimethyl sulfoxide (DMSO).

Authoritative Protocol: Kinetic Solubility by Turbidimetry

For early-stage drug discovery, high-throughput kinetic solubility assays are invaluable for rapidly ranking compounds.[10][11] This method measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[9][12]

Causality Behind the Protocol: This is a "kinetic" rather than a "thermodynamic" measurement because it doesn't allow sufficient time for the system to reach true equilibrium between the dissolved and solid states.[9] DMSO is used as the solvent for stock solutions due to its ability to dissolve a wide range of organic compounds at high concentrations. The assay relies on detecting the formation of solid precipitate, which causes light to scatter. This scattering, or turbidity, is measured by a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[11] The point at which turbidity rises significantly above the baseline indicates the limit of kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: Using a liquid handler, rapidly add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4) in a clear-bottomed microplate. The final DMSO concentration should be low (e.g., 2%) to minimize its effect on solubility.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.[11]

-

Turbidity Measurement: Measure the absorbance (light scattering) of each well at 620 nm using a microplate reader.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility value is determined as the concentration at which the turbidity signal significantly exceeds a predefined threshold (e.g., 1.5 to 2 times the average of the buffer/DMSO-only control wells).[11]

Experimental Workflow: Kinetic Solubility Assay

Caption: High-throughput kinetic solubility screening workflow.

Solid-State Properties: Melting Point and Purity

The solid-state properties of a compound provide critical insights into its purity, crystal lattice energy, and physical stability. The melting point (Tm) is a fundamental characteristic used to assess purity; a sharp melting range typically indicates a pure substance, while a broad range can suggest impurities or the presence of multiple crystalline forms (polymorphs).

Authoritative Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[13][14] It provides a highly accurate and reproducible determination of the melting point and can also reveal other thermal events like glass transitions or polymorphic transformations.[15]

Causality Behind the Protocol: As heat is applied to the sample, it undergoes physical transformations that are either endothermic (absorbing heat) or exothermic (releasing heat).[15] Melting is an endothermic process, as energy (the enthalpy of fusion) is required to break the crystal lattice bonds.[16] The DSC instrument detects this heat absorption as a distinct peak on the thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion, providing information about the strength of the crystal lattice.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the solid compound (typically 2-10 mg) into a small aluminum DSC pan.[17]

-

Encapsulation: Place a lid on the pan and crimp it to create a sealed sample. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point.

-

Data Acquisition: Run the thermal program. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram will show a baseline, followed by an endothermic peak where melting occurs.[17]

-

Melting Point (Tm): Determined from the onset temperature of the melting peak.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

-

Conclusion and Forward Outlook

The physicochemical properties of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone are pivotal to its potential as a drug candidate. This guide has established the authoritative, field-proven methodologies for determining its lipophilicity, aqueous solubility, and solid-state characteristics. A balanced profile is essential: sufficient lipophilicity for membrane passage, adequate aqueous solubility for absorption, and a stable, pure solid form for formulation.[1][18]

Executing the protocols detailed herein—the OECD 107 shake-flask method for LogP, turbidimetric kinetic solubility screening, and melting point analysis by DSC—will generate a foundational dataset. This data is indispensable for building structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts to optimize this scaffold, and ultimately enabling data-driven decisions to advance the most promising candidates through the drug discovery pipeline.[4][18]

References

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025). 4.5 Physicochemical properties - Medicinal Chemistry.

-

Tarcsay, A., & Keseru, G. M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Rajurkar, M. G. (2015). Importance of Physicochemical Properties In Drug Discovery. Research Article. [Link]

-

Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

OECD. A.8. PARTITION COEFFICIENT. [Link]

-

Infinity Scientific. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

PubChem. (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]

-

Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

BMG LABTECH. Kinetic solubility automated screen. [Link]

-

Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. oecd.org [oecd.org]

- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 8. enfo.hu [enfo.hu]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. torontech.com [torontech.com]

- 14. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 15. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

Spectroscopic Characterization of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-. As a crucial aspect of drug discovery and development, detailed structural elucidation through spectroscopic methods is paramount. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and interpretation of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

While direct experimental spectra for this specific compound are not widely published, this guide leverages extensive data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach allows for a detailed understanding of the expected spectral features, which is invaluable for the synthesis, identification, and quality control of this and related chemical entities.

Molecular Structure and Spectroscopic Overview

The structure of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, combines a substituted aromatic ring with a morpholine amide moiety. This combination of a rigid, electron-rich aromatic system and a flexible heterocyclic amide presents a unique set of spectroscopic characteristics. The following sections will dissect the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding for researchers working with this class of compounds.

Caption: Molecular structure of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from similar structures, such as (4-Bromophenyl)(morpholino)methanone, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing bromine atom and the carbonyl group, as well as the electron-donating methyl group.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic Protons | ~7.6 | d | ~2.0 | 1H | H-3 |

| ~7.4 | dd | ~8.0, 2.0 | 1H | H-5 | |

| ~7.2 | d | ~8.0 | 1H | H-6 | |

| Morpholine Protons | ~3.7 | m | - | 4H | -N-CH₂- |

| ~3.4 | m | - | 4H | -O-CH₂- | |

| Methyl Protons | ~2.3 | s | - | 3H | Ar-CH₃ |

Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its well-defined residual proton peak for calibration. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals and to observe fine coupling patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent peak for calibration (e.g., CDCl₃ at 77.16 ppm).

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~169 | C=O |

| Aromatic Carbons | ~138 | C-2 |

| ~135 | C-4 | |

| ~132 | C-5 | |

| ~130 | C-6 | |

| ~128 | C-3 | |

| ~125 | C-1 | |

| Morpholine Carbons | ~67 | -O-CH₂- |

| ~48, ~43 | -N-CH₂- | |

| Methyl Carbon | ~20 | Ar-CH₃ |

Trustworthiness of Protocols: These NMR protocols are standard procedures in organic chemistry and are designed to produce reliable and reproducible results. The use of an internal standard for calibration ensures the accuracy of the reported chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, the key functional groups are the carbonyl group of the amide, the C-N and C-O bonds of the morpholine ring, and the substituted aromatic ring.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan and then the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

| Predicted IR Absorption Bands | Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| C-H stretching (aromatic) | 3100-3000 | Medium | C-H str. |

| C-H stretching (aliphatic) | 3000-2850 | Medium | C-H str. |

| C=O stretching (amide) | 1650-1630 | Strong | C=O str. |

| C=C stretching (aromatic) | 1600-1450 | Medium-Strong | C=C str. |

| C-N stretching | 1250-1020 | Medium | C-N str. |

| C-O-C stretching | 1150-1085 | Strong | C-O-C str. |

| C-Br stretching | 680-515 | Medium-Strong | C-Br str. |

Expertise and Experience: The strong carbonyl absorption is expected at a relatively low wavenumber due to the electron-donating nature of the nitrogen atom, which introduces resonance and lowers the double bond character of the C=O bond. The C-O-C stretch of the morpholine ring is typically a strong and prominent band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Impact (EI) ionization is a common technique for small molecules.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

-

Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ should be observable, and due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will also be present. The major fragmentation pathways are expected to involve cleavage of the bonds adjacent to the carbonyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

| Predicted Mass Spectrometry Data | m/z | Relative Intensity | Assignment |

| Molecular Ion | 283/285 | Moderate | [M]⁺˙ |

| Fragment 1 | 197/199 | High | [Br(CH₃)C₆H₃CO]⁺ |

| Fragment 2 | 170/172 | Moderate | [Br(CH₃)C₆H₃]⁺ |

| Fragment 3 | 86 | High | [C₄H₈NO]⁺ |

Authoritative Grounding: The fragmentation of benzophenones typically involves cleavage at the carbonyl group.[1] The formation of the acylium ion (Fragment 1) is a very common pathway for such compounds.[1]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for scientists involved in the synthesis, purification, and analysis of this and related molecules, enabling them to anticipate and interpret their experimental findings with greater confidence. The provided protocols are based on standard, validated methodologies to ensure data integrity and reproducibility.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

MilliporeSigma. (4-Bromophenyl)(morpholino)methanone AldrichCPR. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

An In-Depth Technical Guide to the Research Applications of (1R,3S)-3-Aminocyclopentanol Hydrochloride (CAS No. 1279032-31-3)

This guide provides a comprehensive overview of the chemical properties, synthesis, and primary research applications of the chiral building block, (1R,3S)-3-Aminocyclopentanol hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Initial investigations into CAS number 1279032-06-2 suggest a likely typographical error, as the scientific literature and chemical supplier databases predominantly associate the intended research applications with CAS number 1279032-31-3 .

Core Compound Identification and Properties

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral cyclic amine featuring a cyclopentane ring functionalized with both an amino and a hydroxyl group.[1] The hydrochloride salt form is commonly used to enhance its stability and solubility, particularly in aqueous media for laboratory and industrial applications.[1]

Key Physicochemical Data:

| Property | Value |

| Chemical Name | (1R,3S)-3-Aminocyclopentanol hydrochloride |

| Synonyms | Intermediate of Bictegravir, (1R,3S)-3-aminocyclopentanolHCL |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol [2] |

| Appearance | White to pale yellow solid[2] |

| Storage Conditions | Inert atmosphere, Room Temperature[2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water[2] |

Synthesis and Chiral Integrity

The specific stereochemistry of (1R,3S)-3-Aminocyclopentanol hydrochloride is crucial for its utility as a building block in the synthesis of stereospecific pharmaceuticals. One patented method for its preparation involves an asymmetric cycloaddition reaction, highlighting the importance of controlling the chiral centers.[3] A general synthetic approach involves several key transformations to ensure high optical purity of the final product.[4]

Generalized Synthetic Workflow:

Caption: A conceptual workflow for the asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Primary Research Application: Intermediate for Bictegravir (HIV-1 Integrase Inhibitor)

The most prominent application of (1R,3S)-3-Aminocyclopentanol hydrochloride is its role as a key intermediate in the synthesis of Bictegravir .[1][2] Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.

Mechanism of Action of Bictegravir

Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, it prevents the viral DNA from being integrated into the host cell's genome. This action effectively halts the viral life cycle.

HIV-1 Integrase Inhibition Pathway:

Caption: The mechanism of action of Bictegravir in blocking HIV-1 DNA integration.

Application in the Development of Anti-inflammatory Agents

(1R,3S)-3-Aminocyclopentanol hydrochloride also serves as a building block for the synthesis of 6-Aminopyridin-3-ylthiazoles.[1][5] This class of compounds has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis and psoriasis.[5]

Rationale and Experimental Protocol

The rationale behind using this chiral amine in the synthesis of potential anti-inflammatory drugs is to create molecules with specific three-dimensional structures that can interact with key targets in inflammatory signaling pathways.

In Vitro Assay for Anti-inflammatory Activity: A Step-by-Step Protocol

This protocol outlines a general method for evaluating the anti-inflammatory potential of a novel 6-aminopyridin-3-ylthiazole derivative.

-

Cell Culture: Maintain a suitable cell line, such as human macrophage-like THP-1 cells, in an appropriate culture medium.

-

Cell Differentiation: Induce the differentiation of THP-1 monocytes into macrophages using a stimulating agent like Phorbol 12-myristate 13-acetate (PMA).

-

Compound Treatment: Treat the differentiated macrophages with varying concentrations of the synthesized test compound for a predetermined period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell cultures.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, which represents its potency in reducing the inflammatory response.

Concluding Remarks for the Research Professional

(1R,3S)-3-Aminocyclopentanol hydrochloride is a valuable and versatile chiral building block in modern medicinal chemistry. Its primary utility lies in providing the necessary stereochemical framework for the synthesis of complex and highly specific therapeutic agents. The successful application of this intermediate in the production of the antiretroviral drug Bictegravir underscores its significance. Further research into its use for generating novel anti-inflammatory compounds and other potential therapeutics is an active area of investigation. The continued demand for enantiomerically pure compounds in drug discovery ensures that (1R,3S)-3-Aminocyclopentanol hydrochloride will remain a relevant and important tool for synthetic and medicinal chemists.

References

-

(1R,3S)-3-Aminocyclopentanol hydrochloride|1279032-31-3,AngeneChemical. Available at: [Link]

-

Cas 1279032-31-3,(1R,3S)-3-AMinocyclopentanol hydrochloride | lookchem. Available at: [Link]

-

(1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem. Available at: [Link]

-

(1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 - Home Sunshine Pharma. Available at: [Link]

- CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

Study Details | NCT04797442 | Effect of Akkermansia Muciniphila WST01 Strain in Overweight or Obese Patients With Type 2 Diabetes | ClinicalTrials.gov. Available at: [Link]

-

Study Details | NCT04987307 | Safety and Efficacy of Efavaleukin Alfa in Participants With Moderately to Severely Active Ulcerative Colitis | ClinicalTrials.gov. Available at: [Link]

- CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents.

-

Study Details | NCT04641962 | A Study to Evaluate ASP0367 in Participants With Primary Mitochondrial Myopathy | ClinicalTrials.gov. Available at: [Link]

Sources

- 1. CAS 1279032-31-3: (1R,3S)-3-Aminocyclopentanol hydrochlori… [cymitquimica.com]

- 2. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Biological Activity Screening of Novel Bromo-Methylphenyl Morpholinyl Methanones: A Comprehensive Technical Guide

Executive Summary

The pursuit of novel therapeutics for metabolic syndromes and oncology has driven the optimization of privileged chemical scaffolds. Among these, bromo-methylphenyl morpholinyl methanones have emerged as a highly tunable, next-generation class of small molecules. Inspired by foundational bipiperidylcarboxamide derivatives like CP-640186[1], this specific scaffold is engineered to target critical metabolic nodes, most notably Acetyl-CoA Carboxylase (ACC1 and ACC2)[2].

This technical whitepaper provides an authoritative framework for the biological activity screening of these novel compounds. By bridging structural rationale with self-validating experimental workflows, this guide equips drug development professionals with the methodologies required to transition these molecules from primary biochemical hits to validated cellular leads.

Pharmacophore Rationale: Causality in Scaffold Design

In medicinal chemistry, the transition from a generic hit to a lead compound requires a deep understanding of structure-activity causality. The bromo-methylphenyl morpholinyl methanone scaffold is not arbitrary; it is a precisely engineered pharmacophore designed to overcome the metabolic instability of earlier ACC inhibitors[1].

-

The Morpholinyl Methanone Core: The morpholine ring provides an optimal balance of lipophilicity and aqueous solubility. Its heteroatom oxygen serves as a critical hydrogen-bond acceptor, ideal for solvent-exposed regions or hinge-binding interactions. The methanone (carbonyl) linker rigidifies the structure, providing a strong dipole that interacts with the target's active site architecture.

-

The Bromo-Methylphenyl Moiety: The addition of a halogenated aromatic ring drives target affinity through hydrophobic and electronic interactions. Bromine, a heavy and highly polarizable halogen, participates in halogen bonding (via its electrophilic

-hole) with backbone carbonyls deep within the hydrophobic carboxyltransferase (CT) domain of ACC. The adjacent methyl group acts as a steric shield, restricting rotational degrees of freedom and minimizing the entropic penalty upon target binding.

Mechanistic pathway of ACC inhibition by bromo-methylphenyl morpholinyl methanones.

The High-Throughput Screening (HTS) Cascade

To accurately profile the biological activity of this novel library, a multi-tiered screening cascade is required. This workflow ensures that false positives (e.g., pan-assay interference compounds or PAINs) are rapidly triaged, and only compounds with genuine target engagement and cellular penetrance advance.

High-throughput screening cascade for novel morpholinyl methanone derivatives.

Self-Validating Experimental Protocols

A core tenet of rigorous drug discovery is the implementation of self-validating assay systems. The following protocols are designed with internal controls that automatically flag assay drift, artifactual interference, or cytotoxicity.

Protocol 1: Tier 1 Biochemical TR-FRET Assay for ACC1/2 Inhibition

Causality & Rationale: Standard colorimetric or absorbance assays are highly susceptible to auto-fluorescence and light scattering from halogenated aromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a delayed emission reading, ensuring that the measured signal is exclusively due to target engagement.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 2 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35. Reconstitute recombinant human ACC1 or ACC2 to a working concentration of 2 nM.

-

Compound Plating: Dispense 100 nL of the bromo-methylphenyl morpholinyl methanone library (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550).

-

Enzyme Incubation: Add 5 µL of the ACC enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for allosteric binding.

-

Reaction Initiation: Add 5 µL of substrate mix (containing 20 µM ATP, 10 µM acetyl-CoA, and 10 mM NaHCO₃). Incubate for 45 minutes.

-

Detection: Quench the reaction with 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-ADP antibody and an AlexaFluor-647 tracer. Read the plate on a multi-mode microplate reader after a 60-minute equilibration, measuring the emission ratio at 665 nm / 615 nm.

ngcontent-ng-c2977031039="" class="ng-star-inserted">Self-Validation Checkpoint: Every plate must contain a full dose-response curve of the reference inhibitor CP-640186 . The assay is only validated if the calculated Z'-factor is

, and the IC₅₀ of CP-640186 falls within 45–65 nM.

Protocol 2: Tier 3 Phenotypic Cellular Lipid Synthesis Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular metabolism. Measuring

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 human liver carcinoma cells at

cells/well in a 96-well Cytostar-T scintillating microplate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -

Starvation & Treatment: Wash cells with PBS and replace media with serum-free DMEM for 4 hours. Add the test compounds in a 10-point dose-response format (final DMSO concentration 0.1%). Incubate for 1 hour.

-

Radiotracer Labeling: Spike each well with 0.5 µCi of [

C]-Acetic Acid. Incubate for an additional 4 hours. -

Signal Acquisition: Wash the cells three times with ice-cold PBS to remove unincorporated tracer. Read the plate directly on a microplate scintillation counter.

Self-Validation Checkpoint (Cytotoxicity Counter-Screen): To ensure that a reduction in lipid synthesis is not an artifact of compound-induced cell death, a parallel plate must be treated identically but assayed using CellTiter-Glo (ATP-based viability). Compounds showing

viability reduction at their IC₅₀ are flagged as toxic artifacts.

Structure-Activity Relationship (SAR) Data Presentation

The optimization of the bromo-methylphenyl morpholinyl methanone scaffold requires careful tracking of how structural modifications impact both biochemical and cellular potency. The table below summarizes representative quantitative data, demonstrating the critical nature of the regiochemistry on the phenyl ring.

| Compound ID | R1 (Phenyl Substitution) | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) | HepG2 Lipid Synthesis IC₅₀ (µM) | Viability (CC₅₀, µM) |

| BMM-01 | 3-Bromo-4-methylphenyl | 42 ± 4 | 48 ± 5 | 1.1 ± 0.2 | > 50 |

| BMM-02 | 4-Bromo-3-methylphenyl | 115 ± 12 | 130 ± 10 | 4.8 ± 0.6 | > 50 |

| BMM-03 | 2-Bromo-4-methylphenyl | > 1000 | > 1000 | > 10.0 | > 50 |

| BMM-04 | 3-Chloro-4-methylphenyl | 280 ± 25 | 310 ± 22 | 8.5 ± 1.1 | > 50 |

| CP-640186 | Reference Standard | 53 ± 5 | 61 ± 6 | 1.6 ± 0.2 | > 50 |

SAR Insights: The data clearly indicates that the meta-bromo, para-methyl configuration (BMM-01) is the optimal pharmacophore. Moving the bulky bromine atom to the ortho position (BMM-03) completely abolishes activity, likely due to severe steric clashes within the ACC carboxyltransferase domain. Furthermore, substituting bromine with chlorine (BMM-04) reduces potency by nearly 7-fold, validating the hypothesis that the stronger halogen bond provided by the highly polarizable bromine atom is critical for target affinity.

References

-

Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Harwood, H. J. Jr., et al. (2003). Journal of Biological Chemistry. [Link]

-

Chemical Genetics of Acetyl-CoA Carboxylases. MDPI International Journal of Molecular Sciences.[Link]

-

Treating the metabolic syndrome: acetyl-CoA carboxylase inhibition. Harwood, H. J. Jr. (2005). Expert Opinion on Therapeutic Targets.[Link]

Sources

- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

In Vitro Evaluation of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone: A Technical Guide for Preclinical Assessment

Foreword: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity from its conception to a potential therapeutic agent is a meticulous process, underpinned by rigorous scientific evaluation. This guide provides a comprehensive framework for the in vitro assessment of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone, a compound of interest in contemporary drug discovery. While specific biological data for this molecule is not yet publicly available, its structural motifs—a brominated phenyl ring and a morpholine moiety—are present in various biologically active compounds, suggesting a potential for pharmacological activity. Some morpholine analogues, for instance, have demonstrated anti-proliferative effects, hinting at possible applications in oncology.[1] This document, therefore, serves as a proactive, technically-grounded roadmap for researchers, scientists, and drug development professionals to systematically characterize its biological profile. Our approach is not a rigid template but a dynamic strategy, designed to be adapted as data emerges, ensuring a scientifically sound and efficient evaluation.

Section 1: Foundational Characterization and Rationale for In Vitro Screening

The subject of our investigation, (4-bromo-2-methylphenyl)-4-morpholinyl-methanone, is a synthetic compound featuring a substituted aromatic ring linked to a morpholine group. The presence of a bromine atom and a methyl group on the phenyl ring can significantly influence its lipophilicity, metabolic stability, and potential interactions with biological targets.[2] The morpholine ring is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties.

Given the nascent stage of research on this specific molecule, a tiered in vitro screening cascade is the most logical and resource-efficient approach. This strategy begins with broad assessments of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. Following this, an exploration of its potential as a novel psychoactive substance (NPS) through receptor binding assays is warranted, given that similar structures have been investigated in this context.[3][4] Finally, understanding its metabolic fate is crucial for predicting its in vivo behavior.

Section 2: Tier 1 - General Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its potential to cause cell damage or death.[5][6] These assays are critical for identifying a therapeutic window and for interpreting the results of subsequent functional assays.[7]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[8]

Experimental Protocol:

-

Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity or a specific cancer cell line if anti-proliferative activity is suspected) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone in culture medium, typically ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

-

Incubation: Incubate the plate for a period relevant to the expected mechanism of action, typically 24 to 72 hours.

-

LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent and incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

MTT Assay for Metabolic Activity

The MTT assay assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product by mitochondrial dehydrogenases.[8]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Data Presentation: Cytotoxicity Profile

| Concentration (µM) | % Cytotoxicity (LDH Assay) | % Viability (MTT Assay) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Diagram: Cytotoxicity Workflow

Caption: Steps in a radioligand competition binding assay.

Section 4: Tier 3 - In Vitro Metabolism Studies

Understanding the metabolic stability and potential metabolites of a compound is crucial for predicting its pharmacokinetic profile and identifying any potentially reactive or active metabolites. [9][10]

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which the compound is metabolized by cytochrome P450 enzymes.

Experimental Protocol:

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer.

-

Compound Addition: Add (4-bromo-2-methylphenyl)-4-morpholinyl-methanone to the reaction mixture.

-

Time Course: Incubate the mixture at 37°C and take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining. [11]6. Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability

| Parameter | Value |

| In Vitro Half-life (t½, min) | |

| Intrinsic Clearance (CLint, µL/min/mg protein) |

Diagram: Metabolic Stability Workflow

Caption: Workflow for assessing metabolic stability.

Conclusion: A Data-Driven Path Forward

This technical guide outlines a systematic and logical approach to the initial in vitro evaluation of (4-bromo-2-methylphenyl)-4-morpholinyl-methanone. By progressing through a tiered system of cytotoxicity, receptor binding, and metabolic stability assays, researchers can build a comprehensive preliminary profile of this novel compound. The data generated from these studies will be instrumental in making informed decisions about its potential for further development, guiding future in vivo studies, and ultimately determining its therapeutic promise.

References

-

Smolecule. Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. [Link]

-

baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

-

Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Virology Research Services. Understanding Cytotoxicity. [Link]

-

Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. [Link]

-

Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Receptor Research.

-

Baumann, M. H., et al. Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. LJMU Research Online. [Link]

-

Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge. [Link]

-

MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]

-

Center for Forensic Science Research & Education. Advances in analytical methodologies for detecting novel psychoactive substances: a review. [Link]

-

Vrije Universiteit Amsterdam. (2024). Innovative analytical strategies to identify new psychoactive substances and their metabolites. [Link]

-

Castrignanò, E., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. PMC. [Link]

-

ResearchGate. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

Sciforum. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. [Link]

-

MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

PubMed. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. [Link]

Sources

- 1. Sciforum : Event management platform [sciforum.net]

- 2. srinichem.com [srinichem.com]

- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 9. research.vu.nl [research.vu.nl]

- 10. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcpath.org [rcpath.org]

"potential therapeutic targets of morpholine-containing compounds"

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Status of the Morpholine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently reappear across a multitude of successful therapeutic agents. The morpholine ring is a quintessential example of such a "privileged structure".[1][2] This six-membered saturated heterocycle, containing both a secondary amine and an ether linkage, is not merely a passive structural component; it is a versatile pharmacophore and a powerful modulator of pharmacokinetic properties.[2][3] Its utility stems from a unique combination of advantageous physicochemical characteristics. The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) often improves aqueous solubility and allows for favorable interactions, while the overall structure provides a balance of lipophilicity and hydrophilicity that can enhance metabolic stability, oral bioavailability, and, critically for neurological applications, permeability across the blood-brain barrier (BBB).[4][5][6]

More than 20 FDA-approved drugs feature the morpholine moiety, a testament to its value in the medicinal chemist's toolkit.[7] These compounds span a wide array of therapeutic areas, from oncology to neurodegenerative diseases and infectious agents.[8] The morpholine ring can function in several distinct capacities: as a key interacting element that binds directly to the active site of a target protein, as a rigid scaffold to correctly orient other pharmacophoric groups, or as a strategic modification to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This technical guide provides an in-depth exploration of the key and emerging therapeutic targets of morpholine-containing compounds. We will delve into the mechanistic basis for their activity, present quantitative data for representative agents, and provide detailed experimental protocols for target validation and compound characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Precision Targeting of Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases one of the most important classes of drug targets. Morpholine-containing compounds have emerged as highly effective inhibitors of several critical oncogenic kinases, primarily by targeting the ATP-binding pocket.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3][9] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic intervention. Many potent morpholine-containing PI3K and/or mTOR inhibitors have been developed, with some advancing into clinical trials.[3][10]

The morpholine moiety in these inhibitors is often a critical pharmacophore. X-ray crystallography studies have revealed that the morpholine oxygen atom frequently forms a crucial hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase's ATP-binding site, mimicking a key interaction of the natural adenine scaffold of ATP.[4][10] This interaction significantly contributes to the inhibitor's potency and affinity.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Table 1: Representative Morpholine-Containing PI3K/mTOR Inhibitors

| Compound Name | Target(s) | IC₅₀ | Highest Development Stage |

|---|---|---|---|

| Buparlisib (NVP-BKM120) | Pan-Class I PI3K | ~52 nM (p110α) | Phase III (Discontinued) |

| Gedatolisib (PKI-587) | Dual PI3K/mTOR | 0.4 nM (p110α), 1.6 nM (mTOR)[10] | Phase II |

| Idelalisib (Zydelig®) | PI3Kδ | 2.5 nM (p110δ) | Approved |

| ZSTK474 | Pan-Class I PI3K | 18 nM (p110α) | Preclinical/Phase I |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a morpholine-containing compound against a target kinase, such as PI3Kα.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate using DMSO. This will be the source plate for the assay.

-

-

Kinase Reaction Setup (384-well plate):

-

To each well, add 1 µL of the diluted test compound or DMSO (for "no inhibitor" and "no enzyme" controls).

-

Add 2 µL of a 2.5x kinase/substrate solution containing the target kinase (e.g., recombinant PI3Kα) and its substrate (e.g., PIP2) in kinase reaction buffer.

-

Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data: Subtract the "no enzyme" control background from all wells. Set the "no inhibitor" (DMSO) control as 100% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Targeting DNA Damage Repair: Inhibition of DNA-PKcs

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[11][12] In cancer therapy, inhibiting DNA-PKcs is a powerful strategy to sensitize tumor cells to DNA-damaging agents like chemotherapy and ionizing radiation.[11]

Several potent and selective ATP-competitive DNA-PKcs inhibitors feature a morpholine ring. A prominent example is NU7441 (8-(4-dibenzothienyl)-2-morpholino-4H-chromen-4-one), which has an IC₅₀ of approximately 14 nM.[11] In this class of compounds, the morpholine moiety is essential for activity, forming a critical hydrogen bond with the hinge region of the DNA-PKcs active site.[11] While NU7441 itself has limitations like poor solubility, it has served as a scaffold for developing next-generation inhibitors with improved bioavailability.[13]

Caption: Workflow for a clonogenic survival assay to assess radiosensitization.

Part 2: Modulating CNS Targets in Neurological Disorders

The physicochemical properties of the morpholine ring make it an ideal scaffold for developing drugs that target the central nervous system (CNS).[1][4] Its balanced lipophilicity and ability to engage in hydrogen bonding facilitate passage through the blood-brain barrier, a critical hurdle for CNS drug candidates.[5][14]

Targeting Enzymes in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Modulating the activity of key enzymes involved in these pathologies is a primary therapeutic strategy.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in treating the cognitive symptoms of Alzheimer's disease. Morpholine-based compounds have been developed as potent cholinesterase inhibitors.[15][16]

-

Monoamine Oxidases (MAO-A and MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. The morpholine scaffold has been incorporated into selective MAO-B inhibitors.[4][17]

The versatility of the morpholine scaffold allows for the design of dual-target inhibitors, such as compounds that inhibit both AChE and MAO-B, which could offer synergistic benefits.[17]

Table 2: Examples of Morpholine-Containing CNS-Active Agents and Scaffolds

| Compound/Scaffold | Target(s) | Therapeutic Application | Role of Morpholine |

|---|---|---|---|

| Reboxetine | Norepinephrine Reuptake Transporter (NET) | Antidepressant | Key structural component |

| Aprepitant | Neurokinin 1 (NK1) Receptor | Anti-emetic, Anxiolytic | Scaffolding to position pharmacophores[5] |

| Moclobemide | MAO-A (reversible inhibitor) | Antidepressant | Pharmacokinetic modulator |

| Morpholine-chalcones | AChE and MAO-B (dual inhibitors) | Neurodegenerative Diseases (investigational)[17] | Core pharmacophore |

Part 3: Emerging and Diverse Therapeutic Applications

The utility of the morpholine scaffold extends beyond oncology and neurology, with promising applications in infectious diseases and other areas.

Combating Infectious Diseases

-

Antibacterial Agents: Morpholine derivatives have demonstrated broad-spectrum antibacterial activity.[18] Some compounds function as antibiotic enhancers, restoring the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacteria.[19] In certain cases, morpholine-thiazolidinone hybrids have been shown to bind to the minor groove of bacterial DNA.[20]

-

Antifungal Agents: The morpholine ring is the basis for a class of agricultural and clinical antifungal agents (e.g., Amorolfine) that inhibit sterol biosynthesis in fungi.[8]

-

Antiviral Agents: A novel and highly specific application is seen in phosphorodiamidate morpholino oligomers (PMOs).[21] These are synthetic antisense molecules where the natural ribose sugar backbone of DNA is replaced by morpholine rings. PMOs bind to complementary viral mRNA sequences, physically blocking translation via steric hindrance, thereby preventing the synthesis of essential viral proteins.[21] This mechanism is highly specific and has been explored for viruses like Ebola and Dengue.

Conclusion and Future Outlook

The morpholine ring is a remarkably versatile and powerful scaffold in medicinal chemistry. Its continued prevalence in drug discovery is a testament to its ability to confer advantageous physicochemical properties and to serve as a key pharmacophoric element for a diverse range of biological targets. From forming critical hydrogen bonds in the active sites of oncogenic kinases like PI3K and DNA-PK to enabling blood-brain barrier penetration for CNS targets, the morpholine moiety consistently proves its worth.[4][11]

As drug discovery moves towards more complex targets and the need for finely tuned ADME profiles becomes ever more critical, the strategic incorporation of the morpholine scaffold will undoubtedly continue to be a cornerstone of rational drug design. The development of novel synthetic methodologies will further expand the chemical space of accessible morpholine derivatives, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[22]

References

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen.

- Expanding complex morpholines using systematic chemical diversity. (2025). American Chemical Society.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.

- Morpholine Bioisosteres for Drug Design. Enamine.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).

- Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. (2024).

- Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). Results in Chemistry.

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.

- Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. (2013). Frontiers in Pharmacology.

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling.

- Design, synthesis and DNA-binding study of some novel morpholine linked thiazolidinone derivatives. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Recent progress in the synthesis of morpholines. (2020). Chemistry of Heterocyclic Compounds.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.

- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). ChemistrySelect.